3,6-dinitro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. This compound is notable for its two nitro groups attached at the 3rd and 6th positions of the pyrrolo[3,2-b]pyridine structure. It is a member of the broader class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine typically involves the nitration of 1H-pyrrolo[3,2-b]pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the handling of strong acids and nitrating agents.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3,6-diamino-1H-pyrrolo[3,2-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine and its derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, derivatives of pyrrolo[3,2-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The nitro groups can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different substitution patterns.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.
Uniqueness: 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of its nitro groups, which imparts distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives. This unique structure allows for targeted modifications and the development of specialized applications in various fields .
Properties
IUPAC Name |
3,6-dinitro-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-5-7(9-2-4)6(3-8-5)11(14)15/h1-3,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWYAQOZWKGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286371 | |
Record name | 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-68-8 | |
Record name | 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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